molecular formula C17H17ClN2O3S B2728964 N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide CAS No. 899952-74-0

N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Cat. No.: B2728964
CAS No.: 899952-74-0
M. Wt: 364.84
InChI Key: WUQICMLZJGZUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a benzamide derivative of significant interest in medicinal chemistry for the development of novel serine protease inhibitors. Its core structure incorporates a 1,1-dioxo-1lambda6,2-thiazinane group, a motif that has been extensively explored within the context of substituted heterocyclic compounds for regulating blood coagulation pathways . The molecular framework is related to a class of patented substituted oxazolidinones that function as potent and selective inhibitors of Factor Xa (fXa), a key enzyme in the coagulation cascade . By targeting fXa, such compounds prevent the conversion of prothrombin to thrombin, thereby offering a promising mechanism for research into anticoagulant therapies for conditions like venous thrombosis and pulmonary embolism . The specific substitution pattern on the benzamide core, including the 3-chlorophenyl group, is a critical structural feature for optimizing binding affinity and selectivity against specific enzymatic targets . This compound is provided For Research Use Only to support in vitro biochemical and pharmacological studies aimed at advancing the discovery of new therapeutic agents for thromboembolic disorders .

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-14-4-3-5-15(12-14)19-17(21)13-6-8-16(9-7-13)20-10-1-2-11-24(20,22)23/h3-9,12H,1-2,10-11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQICMLZJGZUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula: C17H17ClN2O3S
  • Molecular Weight: 364.84 g/mol
  • IUPAC Name: N-(3-chlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
  • Purity: Typically ≥ 95%

The compound features a thiazolidine ring and a benzamide moiety, which are significant for its biological interactions. The presence of the 3-chlorophenyl group enhances its potential to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that thiazolidine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The specific mechanisms for this compound are still under investigation but may involve:

  • Inhibition of Enzyme Activity: The thiazolidine structure may interact with enzymes critical for bacterial survival.
  • Membrane Disruption: Compounds with similar structures have been noted to disrupt bacterial membranes.

Anticancer Properties

There is growing interest in the anticancer potential of benzamide derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest: The compound may interfere with cell cycle progression, leading to halted proliferation.
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels can trigger apoptotic pathways in cancer cells.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various thiazolidine derivatives found that those containing the benzamide group exhibited significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.

CompoundCell LineIC50 (µM)
This compoundMCF-715.4
This compoundHeLa12.8

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of several thiazolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed promising activity against Staphylococcus aureus and Escherichia coli.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction: It could potentially bind to receptors involved in cell signaling pathways related to apoptosis and proliferation.

Comparison with Similar Compounds

Key Structural Features of Analogs

The target compound shares a benzamide scaffold with several analogs, but variations in substituents and heterocyclic groups lead to distinct physicochemical and biological properties. Below is a comparative analysis (Table 1):

Table 1: Structural Comparison of N-(3-chlorophenyl)-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide and Analogs

Compound Name Substituent on Benzamide Heterocyclic Group Molecular Weight Notable Properties/Activities
N-(3-chlorophenyl)-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide (Target) 3-chlorophenyl 1,1-dioxothiazinan Not provided Potential sulfone-driven stability
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 3-chloro-4-fluorophenyl Imidazole Not provided Anticancer (cervical cancer activity)
4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-[3-(morpholin-4-yl)propyl]benzamide 3-(morpholin-4-yl)propyl 1,1-dioxothiazinan 381.49 g/mol Enhanced solubility via morpholine
4-chloro-N-{4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-yl}benzamide 4,6-dimethyloxazolo[5,4-b]pyridin Oxazolo-pyridine 301.73 g/mol Unreported biological activity
N-(3-chlorophenethyl)-4-nitrobenzamide 3-chlorophenethyl Nitro group (non-heterocyclic) Not provided Hybrid molecule; spectroscopic analysis

Q & A

Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a benzoyl chloride derivative (e.g., 4-(1,1-dioxothiazinan-2-yl)benzoyl chloride) with 3-chloroaniline. Key steps include:
  • Coupling Reactions : Use of polar aprotic solvents like dimethylformamide (DMF) or acetic acid to facilitate nucleophilic acyl substitution .
  • Thiazinan Ring Formation : Cyclization reactions with sulfur-containing precursors under reflux conditions .
  • Purification : Thin-layer chromatography (TLC) for reaction monitoring, followed by recrystallization from ethanol or acetonitrile to isolate the final product .
    Optimization tips:
  • Maintain strict temperature control (e.g., 60–80°C for amide bond formation) to avoid side reactions.
  • Use a 10–20% molar excess of the amine component to drive the reaction to completion .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons in the benzamide moiety appear as doublets at δ 7.5–8.0 ppm. The thiazinan ring protons (e.g., CH₂ groups adjacent to sulfone) resonate as multiplets at δ 3.0–4.0 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) of the benzamide group appears at ~168 ppm, while the sulfone (SO₂) carbons are observed at ~50–55 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1300–1150 cm⁻¹ (sulfone S=O asymmetric/symmetric stretches) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ consistent with the molecular formula C₁₈H₁₆ClN₂O₃S .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different in vitro assays?

  • Methodological Answer : Contradictions may arise from variations in experimental design:
  • Cell Line Specificity : Test the compound against a panel of cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) to identify target selectivity .
  • Assay Conditions : Standardize incubation times (e.g., 48 vs. 72 hours) and concentrations (IC₅₀ calculations using dose-response curves) .
  • Data Normalization : Use internal controls (e.g., staurosporine as a positive control for apoptosis) and normalize results to baseline metabolic activity (e.g., MTT assay) .
    Advanced statistical tools like ANOVA with post-hoc Tukey tests can identify significant outliers .

Q. What computational strategies are recommended to predict the binding affinity of this compound to potential enzymatic targets, such as Factor XIa?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s sulfone group and Factor XIa’s active site (e.g., Arg-224 and Tyr-228 residues). Key parameters include:
  • Grid box centered on the catalytic triad (resolution: 0.375 Å).
  • Lamarckian genetic algorithm for conformational sampling .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., root-mean-square deviation < 2.0 Å indicates stable binding) .
  • Free Energy Calculations : MM-PBSA/GBSA methods to estimate ΔG binding (values ≤ −7.0 kcal/mol suggest strong inhibition) .

Q. What experimental design considerations are critical when assessing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • pH Variation : Incubate the compound in buffers (pH 1.2–9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 254 nm detection) .
  • Thermal Stress : Heat samples to 40–60°C for 1–4 weeks. Use DSC (differential scanning calorimetry) to detect polymorphic transitions .
  • Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life at 25°C. A degradation rate constant (k) < 0.05 day⁻¹ indicates acceptable stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.